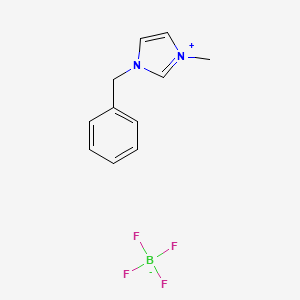

1-Benzyl-3-methylimidazolium tetrafluoroborate

描述

1-Benzyl-3-methylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C11H13BF4N2 and a molecular weight of 260.04 g/mol . This compound is part of the imidazolium family, which is known for its unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These properties make it a valuable compound in various scientific and industrial applications.

属性

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N2.BF4/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;2-1(3,4)5/h2-8,10H,9H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULDEUUWXMCUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478331 | |

| Record name | 1-Benzyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500996-04-3 | |

| Record name | 1-Benzyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-methylimidazolium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Procedure

Reagents :

- 1-Benzylimidazole (288 mg, 1.82 mmol)

- Ammonium tetrafluoroborate (229 mg, 2.18 mmol)

- Trimethyl orthoformate (1 mL, 9.1 mmol)

Conditions :

- Heated to 110°C for 19 hours under inert atmosphere.

- Reaction mixture stirred continuously.

Purification :

Key Observations

- Role of Trimethyl Orthoformate : Acts as a dehydrating agent, facilitating the formation of the imidazolium cation by removing water and methanol byproducts.

- Yield : Consistently high (97%) due to optimized stoichiometry and reaction time.

- Characterization : Confirmed via ¹H NMR (δ 3.85 ppm for N-CH₃, 5.41 ppm for N-CH₂, 7.42–7.45 ppm for aromatic protons) and ¹³C NMR (δ 36.29 for N-CH₃, 122.78–137.13 for aromatic carbons).

Anion Exchange from Chloride to Tetrafluoroborate

For ILs initially synthesized as chlorides, anion exchange with sodium tetrafluoroborate provides a pathway to the tetrafluoroborate salt.

Procedure

Reagents :

- 1-Benzyl-3-methylimidazolium chloride (hypothetical precursor)

- Sodium tetrafluoroborate (1.06 molar equivalents)

Conditions :

Purification :

Key Observations

- Yield : Varies by cation structure. For similar ILs (e.g., 1-butyl derivatives), yields range from 62–83%.

- Purity : Confirmed by FT-IR (absence of hydroxyl bands, strong B-F stretch at ~1070 cm⁻¹).

Microwave-Assisted Synthesis

Microwave irradiation accelerates alkylation reactions, though direct reports for this compound are limited. General protocols for imidazolium ILs suggest applicability.

Procedure

Advantages

- Reduced Time : Reactions complete in minutes vs. hours for conventional heating.

- Scalability : Suitable for large-scale synthesis using microwave reactors.

Comparative Analysis of Methods

Challenges and Considerations

- Byproduct Management : Trimethyl orthoformate generates methanol, requiring efficient solvent removal.

- Recyclability : The IL can be reused in subsequent reactions, enhancing sustainability.

- Anion Stability : Tetrafluoroborate is less stable than hexafluorophosphate under high-temperature conditions.

Structural Validation

The identity of 1-benzyl-3-methylimidazolium tetrafluoroborate is confirmed via:

化学反应分析

1-Benzyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the tetrafluoroborate anion is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Electrochemistry

1-Benzyl-3-methylimidazolium tetrafluoroborate is utilized as an electrolyte in batteries and supercapacitors. Its low viscosity and high ionic conductivity enhance energy efficiency and stability compared to traditional electrolytes. Research indicates that ionic liquids like this compound can improve the performance of electrochemical devices by providing a stable medium for ion transport and reducing evaporation losses .

Catalysis

In the field of catalysis, this compound serves as both a solvent and a catalyst in various organic reactions. It promotes greener chemistry by minimizing the use of hazardous solvents. Studies have shown that this ionic liquid can facilitate reactions such as hydration of alkynes under mild conditions, which is advantageous for synthesizing complex organic molecules without the need for toxic reagents . The ability to recycle the ionic liquid for multiple reaction cycles further enhances its appeal in sustainable chemistry practices .

Separation Processes

The unique properties of this compound make it suitable for extraction processes, particularly in recovering valuable metals from ores. Its selectivity and efficiency in separating metals from mixtures can significantly improve recovery rates in mining and recycling industries . This capability is crucial for resource conservation and environmental sustainability.

Biotechnology

In biotechnology, this compound is employed in biocatalysis, supporting enzyme reactions under mild conditions. Its use can lead to higher reaction rates and yields in pharmaceutical synthesis, making it beneficial for developing new drugs and bioproducts . The mild reaction conditions also help preserve the integrity of sensitive biomolecules.

Material Science

This compound is explored in material science for the development of advanced materials such as polymers and nanocomposites. Its thermal stability and tunable properties allow researchers to design materials with specific characteristics tailored to various applications . This versatility opens avenues for innovations in coatings, electronics, and other high-performance materials.

Case Studies and Research Findings

To illustrate the applications of this compound further, several case studies are highlighted below:

| Study | Application | Findings |

|---|---|---|

| Electrochemical Performance | Batteries | The compound improved charge-discharge efficiency compared to traditional electrolytes, demonstrating better thermal stability. |

| Catalytic Hydration | Organic Synthesis | Achieved high yields in hydration reactions with minimal side products under mild conditions. |

| Metal Recovery | Mining | Enhanced extraction rates of precious metals from ores using optimized ionic liquid formulations. |

| Biocatalysis | Pharmaceutical Synthesis | Supported enzyme activity leading to improved yields in drug synthesis processes under environmentally friendly conditions. |

作用机制

The mechanism of action of 1-Benzyl-3-methylimidazolium tetrafluoroborate involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets through electrostatic interactions and hydrogen bonding, facilitating the desired chemical transformations . The tetrafluoroborate anion also plays a role in stabilizing the ionic environment, enhancing the overall reactivity of the compound .

相似化合物的比较

1-Benzyl-3-methylimidazolium tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:

1-Butyl-3-methylimidazolium tetrafluoroborate: This compound has a longer alkyl chain, which affects its solubility and viscosity.

1-Ethyl-3-methylimidazolium tetrafluoroborate: This compound has a shorter alkyl chain, resulting in different solubility and thermal properties.

The uniqueness of this compound lies in its benzyl group, which provides distinct steric and electronic effects, influencing its reactivity and applications .

生物活性

1-Benzyl-3-methylimidazolium tetrafluoroborate (BMIM-BF4) is an ionic liquid that has garnered attention for its diverse biological activities and applications in various scientific fields. This article provides a comprehensive overview of the biological activity of BMIM-BF4, including its interactions with biomolecules, potential therapeutic uses, and relevant research findings.

BMIM-BF4 is characterized by its empirical formula and a molecular weight of 260.04 g/mol. It has a melting point range of 60-64 °C, making it stable at room temperature. The tetrafluoroborate anion enhances its ionic properties, allowing it to function effectively in various chemical applications.

Mechanism of Biological Activity

The biological activity of BMIM-BF4 is primarily attributed to its imidazolium cation, which can interact with various biological molecules such as proteins and enzymes. These interactions can influence the stability, activity, and structural integrity of biomolecules. Research indicates that BMIM-BF4 can act as both a stabilizer and a denaturant depending on concentration and environmental conditions .

Applications in Biological Studies

- Protein Stabilization : BMIM-BF4 has been studied for its ability to stabilize proteins during various biochemical processes. It has shown potential as a cryoprotectant for enzymes such as cytochrome c and lysozyme, where it helps maintain their structural integrity during storage and processing .

- Enzyme Activity Modulation : The ionic liquid can modulate enzyme activities by altering their conformational states. For example, studies have demonstrated that at certain concentrations, BMIM-BF4 can enhance the refolding of denatured proteins, thereby restoring their enzymatic functions .

- Antimicrobial Properties : Preliminary studies suggest that BMIM-BF4 exhibits antimicrobial and antifungal properties, making it a candidate for applications in pharmaceutical formulations.

Table 1: Summary of Key Research Findings on BMIM-BF4

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Kumar et al. (2017) | Protein Stability | Demonstrated that BMIM-BF4 stabilizes lysozyme at specific concentrations while promoting refolding after denaturation. |

| Takekiyo et al. (2012) | Enzyme Activity | Found that high concentrations of BMIM-BF4 disrupt the tertiary structure of proteins but allow partial refolding under controlled conditions. |

| Attri et al. (2011) | Thermal Stability | Investigated the thermal stability of α-chymotrypsinogen in various ionic liquids, including BMIM-BF4, highlighting its dual role as a stabilizer and denaturant. |

Comparative Analysis with Other Ionic Liquids

BMIM-BF4's unique structure allows it to exhibit distinct properties compared to other ionic liquids:

| Ionic Liquid | Stability | Protein Interaction | Antimicrobial Activity |

|---|---|---|---|

| This compound (BMIM-BF4) | High | Stabilizing and denaturing effects depending on concentration | Moderate |

| 1-Butyl-3-methylimidazolium chloride (BMIM-Cl) | Moderate | Primarily destabilizing for proteins | Low |

| 1-Butyl-3-methylimidazolium thiocyanate (BMIM-SCN) | Variable | Significant destabilization observed | Low |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzyl-3-methylimidazolium tetrafluoroborate ([BzMIM][BF₄]) and verifying its purity?

- Methodology :

- Synthesis : React 1-methylimidazole with benzyl bromide under nitrogen to form the 1-benzyl-3-methylimidazolium bromide intermediate. Perform anion exchange with sodium tetrafluoroborate (NaBF₄) in aqueous or acetone media. Purify via repeated washing with deionized water and vacuum drying .

- Purity Verification : Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm cation structure and anion integrity. Elemental analysis (EA) ensures stoichiometric ratios, while ion chromatography detects halide impurities (<1%). Thermal gravimetric analysis (TGA) assesses hygroscopicity and decomposition thresholds .

Q. Which analytical techniques are critical for characterizing the thermophysical properties of [BzMIM][BF₄]?

- Key Techniques :

- Density and Viscosity : Use a vibrating-tube densimeter and rotational viscometer at controlled temperatures (e.g., 293–323 K). Excess molar volumes (Vᴱ) and viscosity deviations (Δη) can be modeled using Redlich–Kister equations to study molecular interactions .

- Thermal Stability : Perform TGA under nitrogen to determine decomposition onset temperatures (typically >300°C for imidazolium ILs). Differential scanning calorimetry (DSC) identifies phase transitions and glass-forming behavior .

Advanced Research Questions

Q. How does [BzMIM][BF₄] function as a solvent or catalyst in multi-component organic reactions?

- Case Study : In the synthesis of pyrimido[1,2-a]benzimidazoles, [BzMIM][BF₄] acts as a dual solvent-catalyst under solvent-free conditions at 100°C. Its ionic nature stabilizes transition states, while the BF₄⁻ anion enhances electrophilicity. Yields >85% are achieved via optimized reactant ratios (e.g., 1:1:1 for aldehyde, naphthoquinone, and aminobenzimidazole) .

- Mechanistic Insight : FTIR and computational studies (DFT) can elucidate hydrogen-bonding interactions between the IL and reactants. Compare kinetic data (e.g., rate constants) with non-catalytic systems to quantify catalytic efficiency .

Q. How can researchers resolve contradictions in reported solubility data for gases (e.g., CO₂, H₂S) in [BzMIM][BF₄]?

- Experimental Design :

- Use a high-pressure solubility apparatus to measure gas uptake at 303–353 K and pressures up to 1.1 MPa. Apply the Krichevsky–Kasarnovsky equation to correlate Henry’s law constants (kH) and partial molar thermodynamic functions (ΔG, ΔH, ΔS) .

- Data Discrepancy Analysis : Variability may arise from impurities (e.g., water content) or measurement techniques (volumetric vs. gravimetric). Include Karl Fischer titration to quantify water and validate reproducibility .

Q. What strategies optimize [BzMIM][BF₄] in electrochemical applications (e.g., conductivity studies)?

- Electrochemical Profiling :

- Measure molar conductivities (Λ) using impedance spectroscopy across temperatures (273–318 K). Analyze data via Barthel’s low-concentration chemical model (lcCM) to derive limiting molar conductivities (Λ∞) and association constants (KA) .

- Ion Transport : Compare activation enthalpies (ΔH‡) with analogous ILs (e.g., 1-butyl-3-methylimidazolium BF₄) to assess cation size effects on ion mobility .

Methodological Challenges and Solutions

Q. How to address hygroscopicity-induced variability in [BzMIM][BF₄] property measurements?

- Best Practices :

- Store ILs in gloveboxes (<1 ppm H₂O). Pre-dry samples under vacuum (10⁻³ bar) at 343 K for 24 hours before experiments. Validate dryness via FTIR (absence of O–H stretches near 3400 cm⁻¹) .

- Report water content explicitly in publications to enable cross-study comparisons .

Q. What computational tools are effective for modeling intermolecular interactions in [BzMIM][BF₄]-based systems?

- Graph Theory Applications :

- Use topological indices (e.g., Zagreb or Randić indices) to predict excess properties (Vᴱ, Hᴱ) in binary mixtures. For example, graph-derived 1:1 molecular complexation models align with experimental Vᴱ values in IL/organic solvent systems .

- Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) can visualize cation-anion structuring and hydrogen-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。